Physicochemical Profiling and Synthetic Utility of 1-(Pyrimidin-4-yl)piperidin-4-one: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Utility of 1-(Pyrimidin-4-yl)piperidin-4-one: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for navigating the complex multi-parameter optimization of drug candidates. 1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8)[1] has emerged as a privileged scaffold, heavily utilized in the design of kinase inhibitors, GPCR ligands, and central nervous system (CNS) active agents[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic behavior, and synthetic utility of this molecule. Designed for drug development professionals, this guide bridges the gap between theoretical molecular dynamics and practical benchtop execution, ensuring robust and reproducible synthetic workflows.
Structural and Physicochemical Properties
Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. Below is a consolidated profile of 1-(Pyrimidin-4-yl)piperidin-4-one[3][4].
| Property | Value | Mechanistic Significance |
| Chemical Name | 1-(Pyrimidin-4-yl)piperidin-4-one | Standard IUPAC nomenclature. |
| CAS Registry Number | 286469-83-8 | Unique identifier for procurement[1]. |
| Molecular Formula | C₉H₁₁N₃O | Determines exact mass for MS monitoring. |
| Molecular Weight | 177.21 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| Appearance | White to off-white solid | Indicates high crystalline stability at room temperature. |
| Solubility Profile | Soluble in DMSO, DCM, EtOAc | Facilitates use in diverse organic reaction conditions. |
| Topological Polar Surface Area | ~46.1 Ų | Ideal for CNS penetration (TPSA < 90 Ų is generally required for blood-brain barrier crossing). |
| Hydrogen Bond Donors (HBD) | 0 | Lack of HBDs improves passive membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 3 (Ketone O, Pyrimidine Ns) | Provides critical anchor points for target protein binding. |
Mechanistic Insights: Electronic Coupling and Basicity
A common pitfall in medicinal chemistry is assuming that all piperidine nitrogens are highly basic (typical pKa ~ 9-10). In the case of 1-(Pyrimidin-4-yl)piperidin-4-one, the basicity of the piperidine nitrogen (N1) is drastically attenuated.
The Causality of Attenuated Basicity:
The lone pair of electrons on the piperidine nitrogen is cross-conjugated with the highly electron-deficient pyrimidine ring. The pyrimidine nitrogens act as powerful electron sinks, pulling electron density away from the piperidine nitrogen via both inductive and mesomeric effects. Consequently, the piperidine nitrogen adopts an
Figure 1: Electronic delocalization pathway of 1-(Pyrimidin-4-yl)piperidin-4-one.
Synthetic Utility & Experimental Workflows
The C4 ketone of this scaffold serves as an orthogonal electrophilic handle. Below are two field-proven, self-validating protocols for elaborating this building block.
Protocol 1: Chemoselective Reductive Amination
This workflow transforms the ketone into a substituted amine, a ubiquitous motif in kinase inhibitors[2].
Figure 2: Reductive amination workflow for C4 functionalization.
Reagents:
-
1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride,
(1.5 equiv) -
1,2-Dichloroethane (DCE) (0.2 M)
-
Glacial Acetic Acid (0.1 equiv, optional catalyst for unreactive amines)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the piperidone and the amine in anhydrous DCE under an inert nitrogen atmosphere. Stir at room temperature for 2 hours.
-
In-Process Control (IPC) 1: Sample the reaction and analyze via LC-MS. Ensure the complete disappearance of the starting material (
) and the formation of the imine intermediate. Do not proceed to reduction until imine formation is verified. -
Reduction: Add
portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 12–16 hours. -
Quench and Workup: Quench the reaction by slowly adding saturated aqueous
(gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).
Causality of Experimental Choices:
Protocol 2: Synthesis of Spirohydantoins via Bucherer-Bergs Reaction
Spirocyclic scaffolds are highly valued for their rigid, 3D architecture, which often improves target binding kinetics and metabolic stability.
Reagents:
-
1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv)
-
Potassium Cyanide, KCN (3.0 equiv)
-
Ammonium Carbonate,
(4.0 equiv) -
Ethanol / Water (1:1 v/v, 0.5 M)
Step-by-Step Methodology:
-
Preparation: Suspend the piperidone in the EtOH/Water mixture.
-
Reagent Addition: Add KCN and
. (Safety Warning: KCN is highly toxic. This step must be performed in a certified fume hood with proper PPE and cyanide antidotes on hand). -
Thermal Activation: Seal the reaction vessel and heat to 60°C for 16 hours.
-
IPC 2: Monitor via LC-MS for the formation of the spirohydantoin mass (
). -
Isolation: Cool the reaction to 0°C. The thermodynamic spirohydantoin product typically precipitates out of the aqueous ethanol mixture. Filter the solid, wash with ice-cold water followed by cold ethanol, and dry under high vacuum.
Causality of Experimental Choices:
The 1:1 Ethanol/Water solvent system is not arbitrary; it is a critical thermodynamic mediator. Water is required to solubilize the inorganic salts (KCN and
Applications in Medicinal Chemistry
The integration of the pyrimidine and piperidine rings creates a vector that is highly complementary to the ATP-binding pockets of various kinases[2]. The pyrimidine ring frequently engages the hinge region of the kinase via hydrogen bonding, while the functionalized C4 position of the piperidine ring directs substituents into the solvent-exposed region or adjacent allosteric pockets. This predictable binding modality makes 1-(Pyrimidin-4-yl)piperidin-4-one an indispensable tool for structure-based drug design (SBDD).
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]
-
Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals". Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. Available at:[Link]
- Google Patents. "US11203600B2 - Kinase inhibitors and uses thereof". Google Patents.
